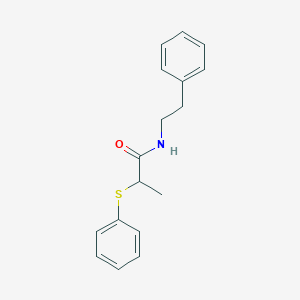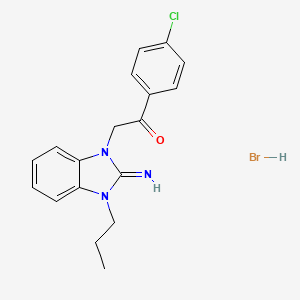
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide, also known as DANA, is a chemical compound that has been extensively studied in scientific research due to its unique properties and potential applications. DANA belongs to a class of compounds known as anthraquinone derivatives, which have been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide is not fully understood, but it is believed to interact with cellular proteins and enzymes. Specifically, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to inhibit the activity of enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Biochemical and Physiological Effects
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects in scientific research. In particular, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide in lab experiments is its strong fluorescence properties, which make it an ideal candidate for imaging cellular processes. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to exhibit high selectivity and specificity for certain cellular targets. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide in scientific research. One potential direction is the development of new fluorescent probes based on the structure of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide and its potential applications in cancer therapy and inflammatory disease treatment. Finally, the development of new synthesis methods for N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide may also be an area of future research.
Métodos De Síntesis
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide involves the reaction between 9,10-anthraquinone and 3-nitrobenzoyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then purified through recrystallization to obtain pure N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been studied extensively for its potential applications in scientific research. One of the most significant applications of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide is in the development of fluorescent probes for imaging cellular processes. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-nitrobenzamide has been found to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and imaging.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O5/c24-19-15-6-1-2-7-16(15)20(25)18-11-13(8-9-17(18)19)22-21(26)12-4-3-5-14(10-12)23(27)28/h1-11H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMSCCACVADDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxoanthracen-2-yl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)

![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5232645.png)
![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5232647.png)
![4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-isobutylmethanesulfonamide](/img/structure/B5232658.png)
![5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5232676.png)
![2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5232679.png)
![3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5232684.png)

![3-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5232721.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-ethoxyphenyl)hydrazone]](/img/structure/B5232724.png)